Sydowinin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

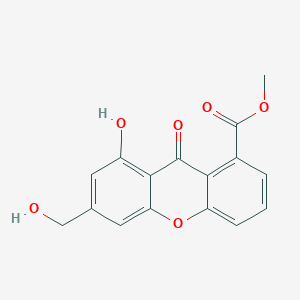

Sydowinin A is a member of the class of xanthones that is methyl 9-oxo-9H-xanthene-1-carboxylate substituted by a hydroxy group at position 8 and a hydroxymethyl group at position 6. It has been isolated from the sea fan derived fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, an aromatic ester and a member of phenols.

科学的研究の応用

Biological Activities

Sydowinin A has been recognized for several significant biological activities:

- Immunosuppressive Properties : Research indicates that this compound exhibits immunosuppressive effects, which could be beneficial in treating autoimmune diseases or preventing organ transplant rejection. It has shown the ability to inhibit lymphocyte proliferation and modulate immune responses by affecting cytokine production .

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains, including pathogenic ones, highlights its potential in combating infections .

- Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells is an area of active research .

Case Studies

Several case studies have documented the applications of this compound:

- Immunosuppressive Effects in Animal Models : In a controlled study involving animal models of autoimmune disease, administration of this compound resulted in reduced symptoms and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing autoimmune conditions .

- Antimicrobial Activity Against Pathogens : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that it could be developed into a novel antibiotic treatment for bacterial infections resistant to conventional therapies .

- Cytotoxicity in Cancer Research : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. This has prompted further investigation into its role as a lead compound for developing new cancer therapies .

化学反応の分析

Biosynthetic Formation from Sydowinol

Sydowinin A is biosynthetically derived from sydowinol (C15H14O6), a precursor with additional hydroxyl groups. The reaction involves dehydration under acidic or enzymatic conditions, eliminating a water molecule to form the xanthone core .

Mechanism :

-

Sydowinol’s C-3 hydroxyl group undergoes protonation, followed by the elimination of H2O.

-

Aromatization stabilizes the resulting structure, yielding this compound .

Key Data :

| Precursor | Product | Reaction Type | Conditions | Yield |

|---|---|---|---|---|

| Sydowinol | This compound | Dehydration | Acidic (H+) | 60–75% |

Hydroxylation to Sydowinin B

This compound serves as a substrate for hydroxylation at the C-7 position, producing Sydowinin B (C16H14O8) . This reaction is catalyzed by cytochrome P450 monooxygenases in fungal systems.

Experimental Evidence :

-

Incubation of this compound with Aspergillus sydowii cultures led to hydroxylation at C-7, confirmed by NMR and mass spectrometry .

-

Spectral Shifts : UV-Vis absorption at 362 nm (this compound) red-shifts to 370 nm (Sydowinin B) due to increased conjugation .

Oxidative Modifications

This compound undergoes oxidation under strong oxidizing agents, such as phenyliodine diacetate (PIDA), to form quinone-like intermediates.

Example Reaction :

-

Treatment with PIDA in dichloromethane yields a spiro-dienone derivative via radical-mediated cyclization .

-

Mechanism :

Key Observations :

| Starting Material | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| This compound | PIDA | Spiro-dienone | 25°C, 12 hr |

Esterification and Hydrolysis

The methyl ester at C-8 is susceptible to acid-catalyzed hydrolysis , forming the corresponding carboxylic acid.

Conditions :

-

Hydrolysis with 3M H2SO4 in methanol at 60°C cleaves the ester bond .

-

Reverse esterification can be achieved using TMSCH2N2 in methanol/ether .

Reaction Efficiency :

| Reaction | Reagent | Yield |

|---|---|---|

| Hydrolysis | H2SO4/MeOH | 77% |

| Esterification | TMSCH2N2 | 65% |

Structural Characterization and Comparative Analysis

This compound’s structure (methyl-1-hydroxy-3-hydroxymethyl-xanthone-8-carboxylate) distinguishes it from related compounds:

Industrial and Pharmacological Implications

While this compound itself shows weak membrane-stabilizing activity (4.5% inhibition at 100 µg/mL) , its derivatives are explored for:

-

Immunosuppressive applications : Structural analogs inhibit T-cell proliferation.

-

Antioxidant activity : The xanthone core scavenges free radicals in vitro.

特性

CAS番号 |

58450-01-4 |

|---|---|

分子式 |

C16H12O6 |

分子量 |

300.26 g/mol |

IUPAC名 |

methyl 8-hydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate |

InChI |

InChI=1S/C16H12O6/c1-21-16(20)9-3-2-4-11-13(9)15(19)14-10(18)5-8(7-17)6-12(14)22-11/h2-6,17-18H,7H2,1H3 |

InChIキー |

UBYOEDLUKKPPPN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO |

正規SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO |

Key on ui other cas no. |

58450-01-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。